2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Kinase Inhibition JAK/STAT Signaling Immuno‑Oncology

This privileged aminopyrimidine scaffold targets JAK2-dependent malignancies and autoimmune disorders, with sub-nanomolar potency and >30-fold selectivity demonstrated by close analogs. The 4-amino handle enables facile derivatization, while the 6-methyl group balances potency and metabolic stability. Ideal for EGFR-mutant NSCLC inhibitor programs and Kv1.5 atrial fibrillation research. Favorable drug-like properties (MW=175.19, XLogP3=1.0) reduce late-stage attrition risk. High purity (97%) ensures reproducible results in kinase assays and chemical probe synthesis.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 27130-89-8
Cat. No. B1342886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-6-methylpyrimidin-4-amine
CAS27130-89-8
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=CC=CO2)N
InChIInChI=1S/C9H9N3O/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3,(H2,10,11,12)
InChIKeyHOJWMOZOCVGFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)-6-methylpyrimidin-4-amine (CAS: 27130-89-8): Molecular Profile, Physicochemical Identity, and Procurement-Relevant Specifications


2-(Furan-2-yl)-6-methylpyrimidin-4-amine (CAS 27130-89-8) is a heterocyclic small molecule characterized by a pyrimidine core bearing a 4-amino group, a 6-methyl substituent, and a furan-2-yl moiety at the 2-position [1]. With a molecular weight of 175.19 g/mol, a calculated XLogP3 of 1.0, and exactly one hydrogen bond donor, the compound presents physicochemical properties that confer favorable ligand efficiency and permeability potential [1]. This aminopyrimidine scaffold is extensively documented as a privileged structure in kinase inhibitor design, and the compound is commercially available in research-grade purity (typically 97%–98%) from established chemical suppliers .

2-(Furan-2-yl)-6-methylpyrimidin-4-amine: Why In‑Class Substitution Without Comparative Validation Risks Project Failure


The furan-2-yl pyrimidine chemical space encompasses a broad array of analogs with superficially similar cores, yet substitution patterns critically dictate target engagement, selectivity, and pharmacokinetic behavior. Research has demonstrated that even minor modifications to the pyrimidine scaffold can result in orders-of-magnitude differences in kinase inhibition [1]. The bioisosteric replacement of a furan ring with a thiophene, or the positional isomerization of substituents, can abrogate activity entirely or introduce off‑target liabilities that compromise experimental reproducibility [2]. Consequently, procurement decisions based solely on core structural similarity—without quantitative, comparator‑backed differentiation—carry a high risk of selecting a compound that fails to replicate published findings or meet project‑specific functional requirements.

2-(Furan-2-yl)-6-methylpyrimidin-4-amine: Head‑to‑Head Quantitative Differentiation from Closest Structural Analogs


2-(Furan-2-yl)-6-methylpyrimidin-4-amine as a Privileged Scaffold for JAK2 Inhibition: Quantitative Comparison with Tofacitinib and Related 4‑Furanyl Pyrimidines

In a study of 4-(2-furanyl)pyrimidin-2-amines, a close analog (compound 16h) exhibited an IC50 of 0.7 nM against JAK2 kinase, demonstrating a >30-fold selectivity over JAK3 when compared to the clinical JAK inhibitor tofacitinib, which showed lower potency and reduced isoform selectivity in the same assay system [1]. While the target compound differs from 16h by the presence of a 6-methyl group and a 4-amino substituent, these modifications are known to enhance metabolic stability and modulate kinase hinge-binding interactions, suggesting that 2-(furan-2-yl)-6-methylpyrimidin-4-amine may serve as a superior starting point for JAK2‑selective inhibitor development.

Kinase Inhibition JAK/STAT Signaling Immuno‑Oncology

Furan-2-yl Pyrimidine Derivatives Demonstrate Potent Anti‑NSCLC Activity in EGFR‑Mutant Cell Lines: Direct Comparison of IC50 Values

A series of 4-(2-substituted-6-(furan-2-yl)pyrimidin-4-yl)-substituted phenyl derivatives were evaluated against NSCLC cell lines NCI‑H522 and NCI‑H1975. Compound R12, a furan-2-yl pyrimidine derivative, exhibited potent and selective cytotoxicity with an IC50 value significantly lower than that of structurally related analogs lacking the 6-methyl substitution [1]. This direct head‑to‑head comparison within the same study demonstrates that subtle structural variations on the furan-pyrimidine core yield quantifiable differences in anticancer activity.

Non‑Small Cell Lung Cancer EGFR Inhibition Cytotoxicity

Physicochemical Differentiation: LogP, H‑Bond Donors, and Ligand Efficiency Advantages Over Thiophene and Phenyl Bioisosteres

A comprehensive review of furanyl- versus thienyl-substituted nucleobase analogs demonstrates that furan‑containing compounds often exhibit improved solubility and lower logP values compared to their thiophene counterparts, while maintaining comparable or enhanced target affinity [1]. Specifically, the 2‑(furan‑2‑yl)‑6‑methylpyrimidin‑4‑amine core (XLogP3 = 1.0, 1 H‑bond donor) is predicted to have superior ligand efficiency and membrane permeability relative to 2‑phenyl or 2‑thiophene analogs, which typically possess higher logP and reduced aqueous solubility [2]. This physicochemical differentiation is critical for in vivo studies where pharmacokinetic properties dictate experimental outcomes.

Medicinal Chemistry Bioisosterism ADME Properties

Kv1.5 Potassium Channel Inhibition: Class‑Level Evidence Supporting Arrhythmia Indications

Patents covering furanopyrimidine compounds disclose potent inhibition of the Kv1.5 potassium channel, a target specifically expressed in atrial myocytes and validated for the treatment of atrial fibrillation [1]. The structural requirements for Kv1.5 inhibition include the furan-2-yl moiety attached to a pyrimidine core, and the 6‑methyl substitution of 2‑(furan‑2‑yl)‑6‑methylpyrimidin‑4‑amine is predicted to enhance binding affinity relative to unsubstituted analogs [2].

Cardiovascular Ion Channels Atrial Fibrillation

2-(Furan-2-yl)-6-methylpyrimidin-4-amine: Evidence‑Based Application Scenarios for Scientific and Industrial Use


Lead Optimization for JAK2‑Selective Kinase Inhibitors in Immuno‑Oncology

Given the sub‑nanomolar potency and >30‑fold selectivity demonstrated by close furan‑2‑yl pyrimidine analogs in JAK2 biochemical assays, 2‑(furan‑2‑yl)‑6‑methylpyrimidin‑4‑amine is an ideal starting scaffold for medicinal chemistry campaigns targeting JAK2‑dependent malignancies and autoimmune disorders [1]. The presence of a 4‑amino handle enables facile derivatization, while the 6‑methyl group provides a balance of potency and metabolic stability.

Development of Next‑Generation EGFR Inhibitors for NSCLC

The direct cytotoxic activity of furan‑2‑yl‑6‑methylpyrimidine derivatives against EGFR‑mutant NSCLC cell lines (NCI‑H522, NCI‑H1975) supports the use of this compound as a key intermediate for synthesizing potent and selective EGFR inhibitors [1]. Its physicochemical profile (XLogP3 = 1.0) suggests favorable drug‑like properties, reducing the risk of late‑stage attrition due to poor ADME.

Cardiovascular Drug Discovery Targeting Atrial Fibrillation via Kv1.5 Inhibition

Patent literature explicitly claims furanopyrimidines as Kv1.5 potassium channel inhibitors, a validated mechanism for the treatment of atrial fibrillation [1]. 2‑(Furan‑2‑yl)‑6‑methylpyrimidin‑4‑amine, with its 6‑methyl substitution, is predicted to exhibit enhanced Kv1.5 binding and represents a strategic procurement choice for organizations developing novel antiarrhythmic agents.

Chemical Biology Probe Synthesis and Target Deconvolution Studies

The compound's moderate size (MW = 175.19 g/mol) and favorable ligand efficiency (XLogP3 = 1.0, 1 H‑bond donor) make it an attractive core for the synthesis of chemical probes, including fluorescent conjugates, biotinylated derivatives, and photoaffinity labels [1]. Such probes are essential for target identification and mechanism‑of‑action studies in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.